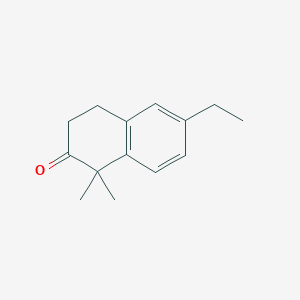

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Description

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes Naphthalenes are known for their aromatic properties and are widely used in various chemical industries

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

6-ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2-one |

InChI |

InChI=1S/C14H18O/c1-4-10-5-7-12-11(9-10)6-8-13(15)14(12,2)3/h5,7,9H,4,6,8H2,1-3H3 |

InChI Key |

NNEHKVQDMABNNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(C(=O)CC2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

Alkylation: Introduction of ethyl and methyl groups to a naphthalene precursor.

Cyclization: Formation of the dihydronaphthalene ring structure.

Oxidation/Reduction: Adjusting the oxidation state to achieve the desired ketone functional group.

Industrial Production Methods

Industrial production may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is , featuring a bicyclic structure with a carbonyl group. Its dihydronaphthalene framework contributes to its reactivity and biological activity, making it a compound of interest in various research domains.

Scientific Research Applications

1. Biological Activity

Research indicates that compounds similar to 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one exhibit significant biological activities. These include:

- Antimicrobial Properties : Investigations have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, contributing to its application in health and nutrition.

- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways, presenting opportunities for therapeutic applications.

2. Synthetic Routes

Various synthetic methodologies can be employed to produce 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. Common approaches include:

- Reduction Reactions : Utilizing reducing agents to convert corresponding naphthalene derivatives into the desired compound.

- Alkylation Processes : Employing alkyl halides in conjunction with naphthalene derivatives to introduce ethyl groups at specific positions on the ring structure.

Interaction Studies

Interaction studies have demonstrated that 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can engage with various biomolecules. This includes:

- Protein Binding : Analysis of binding affinities with proteins suggests potential roles in drug design and delivery systems.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the similarities and differences between 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one and other related compounds. The table below summarizes key features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Methyl substitution alters electronic properties |

| 7-Ethyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Different position of ethyl group affects reactivity |

| 7-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Similar structure but varying methyl substitution |

| 5-Ethyl-3,4-dihydronaphthalen-1(2H)-one | 0.98 | Variance in substitution position influences activity |

| 6-Bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one | 0.95 | Presence of bromine and methoxy groups enhances reactivity |

Case Studies

Several case studies underscore the practical applications of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural preservative in food products.

Case Study 2: Cosmetic Formulations

Research into cosmetic formulations incorporating this compound revealed enhanced skin hydration properties when used as an active ingredient. The formulation demonstrated improved sensory attributes and stability over time.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In an industrial context, it might act as a precursor or intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

1,2-Dihydronaphthalene: A simpler dihydronaphthalene derivative.

Tetralin (1,2,3,4-Tetrahydronaphthalene): A fully hydrogenated naphthalene derivative.

Naphthalene: The parent aromatic hydrocarbon.

Uniqueness

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties compared to its analogs.

Biological Activity

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene class, characterized by its bicyclic structure featuring a carbonyl group. This compound has garnered attention due to its potential biological activities, including interactions with various biomolecules and implications for pharmacological applications.

Chemical Structure and Properties

The molecular formula of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is , with a molecular weight of approximately 204.27 g/mol. Its structure can be represented as follows:

Structural Characteristics

- Bicyclic Framework : The compound consists of a naphthalene core with specific substitutions that influence its reactivity and biological activity.

- Carbonyl Group : The presence of a carbonyl group contributes to the compound's chemical reactivity.

Biological Activity

Research indicates that compounds similar to 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one exhibit significant biological activities. These include:

Anticancer Activity

Studies have shown that certain derivatives of naphthalene compounds can inhibit the growth of cancer cells. For instance, a related compound demonstrated an IC50 value against colorectal adenocarcinoma cell lines of approximately 33.9 μM, indicating moderate cytotoxicity .

Interaction with Biomolecules

Molecular docking studies suggest that 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can interact with various proteins and enzymes, potentially affecting their function. This interaction is crucial for understanding its mechanism of action in biological systems .

Antimicrobial Properties

Similar compounds have been evaluated for their antimicrobial activity, showing promising results against various pathogens. The structural variations within the naphthalene derivatives significantly influence their antimicrobial efficacy .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Methyl substitution alters electronic properties |

| 7-Ethyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Different position of ethyl group affects reactivity |

| 7-Methyl-3,4-dihydronaphthalen-1(2H)-one | 1.00 | Similar structure but varying methyl substitution |

| 5-Ethyl-3,4-dihydronaphthalen-1(2H)-one | 0.98 | Variance in substitution position influences activity |

| 6-Bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one | 0.95 | Presence of bromine and methoxy groups enhances reactivity |

This table illustrates how variations in substitution impact the biological activity and potential applications of these compounds.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several naphthalene derivatives on human cancer cell lines. The results indicated that modifications in the naphthalene structure significantly affected cell viability and apoptosis induction.

Case Study 2: Molecular Docking Studies

Molecular docking experiments were conducted to predict the binding affinity of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one with key enzymes involved in cancer progression. These studies revealed potential inhibitory effects on topoisomerase II activity, a critical target in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.